Cariprazine N-Oxide
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Overview
Description
Cariprazine N-Oxide is a derivative of Cariprazine, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. This compound retains the core structure of Cariprazine but includes an additional N-oxide functional group, which can influence its pharmacological properties and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cariprazine N-Oxide typically involves the oxidation of Cariprazine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This often involves continuous flow reactors where Cariprazine is continuously fed into a reactor containing the oxidizing agent. The reaction conditions, such as temperature, pressure, and concentration, are meticulously controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cariprazine N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert this compound back to Cariprazine.
Substitution: The N-oxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products
Oxidation: Higher oxides of Cariprazine.
Reduction: Cariprazine.
Substitution: Derivatives with different functional groups replacing the N-oxide.
Scientific Research Applications
Cariprazine N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of N-oxide groups on the pharmacological properties of drugs.
Biology: Investigated for its potential effects on neurotransmitter systems, similar to Cariprazine.
Medicine: Explored for its potential use in treating psychiatric disorders, leveraging its unique pharmacological profile.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of Cariprazine N-Oxide is hypothesized to be similar to that of Cariprazine, which acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . The N-oxide group may influence the binding affinity and selectivity of the compound, potentially altering its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Cariprazine: The parent compound, used primarily for treating schizophrenia and bipolar disorder.
Desmethyl Cariprazine: A metabolite of Cariprazine with similar pharmacological properties.
Didesmethyl Cariprazine: Another metabolite with a longer half-life and sustained activity.
Uniqueness
Cariprazine N-Oxide is unique due to the presence of the N-oxide group, which can alter its chemical reactivity and pharmacological profile. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H32Cl2N4O2 |
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Molecular Weight |
443.4 g/mol |
IUPAC Name |
3-[4-[2-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea |
InChI |
InChI=1S/C21H32Cl2N4O2/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-13-27(29)14-11-26(12-15-27)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28) |
InChI Key |
IJUUVBFNXJVKHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CC[N+]2(CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)[O-] |
Origin of Product |
United States |
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